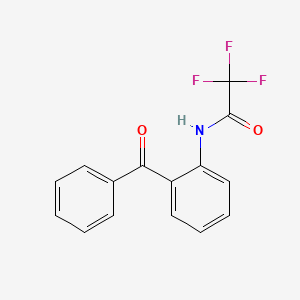
N-(2-Benzoylphenyl)-2,2,2-trifluoroacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Benzoylphenyl)-2,2,2-trifluoroacetamide: is a chemical compound characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a trifluoroacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Benzoylphenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2-aminobenzophenone with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-aminobenzophenone and trifluoroacetic anhydride.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: The 2-aminobenzophenone is dissolved in a suitable solvent, such as dichloromethane or chloroform. Trifluoroacetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for a specific period, typically 1-2 hours, to ensure complete conversion of the starting materials to the desired product.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up to handle larger quantities of the product.
化学反应分析
Types of Reactions: N-(2-Benzoylphenyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the benzoyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction usually targets the carbonyl group, converting it to an alcohol.
Substitution: The trifluoroacetamide moiety can undergo nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amides or thioamides.
科学研究应用
Chemistry: N-(2-Benzoylphenyl)-2,2,2-trifluoroacetamide is used as a building block in organic synthesis
Biology: In biological research, this compound is used as a probe to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with proteins makes it valuable in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its trifluoroacetamide group can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of N-(2-Benzoylphenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The trifluoroacetamide group plays a crucial role in stabilizing these interactions through hydrogen bonding and hydrophobic interactions. The exact pathways involved depend on the specific biological system being studied.
相似化合物的比较
N-(2-Benzoylphenyl)acetamide: Similar structure but lacks the trifluoroacetamide group.
N-(2-Benzoylphenyl)oxalamate: Contains an oxalamate group instead of trifluoroacetamide.
N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide: Contains a pyrrolidine ring, making it structurally different but functionally similar.
Uniqueness: N-(2-Benzoylphenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and ability to interact with biological targets, making it valuable in various research and industrial applications.
属性
CAS 编号 |
80007-97-2 |
|---|---|
分子式 |
C15H10F3NO2 |
分子量 |
293.24 g/mol |
IUPAC 名称 |
N-(2-benzoylphenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C15H10F3NO2/c16-15(17,18)14(21)19-12-9-5-4-8-11(12)13(20)10-6-2-1-3-7-10/h1-9H,(H,19,21) |
InChI 键 |
FXZNDIUJMNJZKB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















